CYP3A4 Catalytic Efficiency: Dehydroindapamide Formation Exhibits 10-Fold Higher Vmax/Km than Indoline Dehydrogenation
In a head-to-head in vitro study using recombinant CYP3A4, the dehydrogenation of indapamide to dehydroindapamide demonstrated a catalytic efficiency (Vmax/Km) of 204 min/mM. This efficiency was approximately 10-fold greater than that measured for the dehydrogenation of the simpler substrate indoline under identical experimental conditions [1].
| Evidence Dimension | CYP3A4 catalytic efficiency (Vmax/Km) |
|---|---|
| Target Compound Data | 204 min/mM (indapamide dehydrogenation to dehydroindapamide) |
| Comparator Or Baseline | Approximately 20.4 min/mM (indoline dehydrogenation) |
| Quantified Difference | Approximately 10-fold higher efficiency for indapamide vs. indoline |
| Conditions | Recombinant CYP3A4 enzyme assay, in vitro |
Why This Matters
This 10-fold kinetic advantage quantifies why dehydroindapamide is a more sensitive and specific probe for CYP3A4 activity than generic indoline-based compounds, enabling precise metabolic phenotyping in drug-drug interaction studies.
- [1] Sun, H., Moore, C., Dansette, P. M., Kumar, S., Halpert, J. R., & Yost, G. S. (2009). Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. Drug Metabolism and Disposition, 37(3), 514-522. View Source
